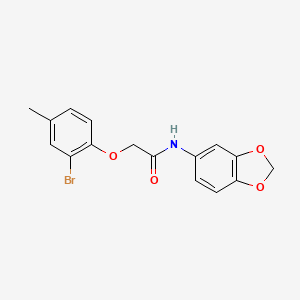

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-10-2-4-13(12(17)6-10)20-8-16(19)18-11-3-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJLBKYUOWHPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360771 | |

| Record name | STK167685 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-20-4 | |

| Record name | STK167685 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Acetamide Formation: The final step involves the reaction of the brominated phenoxy compound with an appropriate acetamide precursor under suitable conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxy and Benzodioxole Derivatives

Key structural analogs differ in substituents on the phenoxy ring or the acetamide-linked aromatic group:

Key Observations :

- Halogen Effects : Bromine in the target compound and ’s analog enhances lipophilicity compared to fluorine () or chlorine (). Methyl groups (target) reduce steric hindrance relative to bulkier substituents like butyryl ().

Physicochemical Properties

Data from highlights trends in yields and melting points for fluorophenoxy acetamides:

| Compound (Reference) | Substituent (R Group) | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|---|

| 30 | n-butyl | 82 | 75 | 0.32 |

| 31 | 1-hydroxy-2-methylpropan-2-yl | 54 | 84 | 0.28 |

| 32 | isoleucine methyl ester | 51 | 74 | 0.65 |

Analysis :

- Yields : Bulky or polar R groups (e.g., hydroxyalkyl in 31) reduce yields due to steric or solubility challenges during synthesis.

- Melting Points : Hydroxyalkyl substituents (84°C for 31) increase melting points via hydrogen bonding, whereas flexible alkyl chains (75°C for 30) lower them.

- Chromatography (Rf) : Higher Rf values (e.g., 0.65 for 32) correlate with increased lipophilicity from branched aliphatic chains.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 364.19 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial properties and possible applications in pharmacology. This article provides an overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrNO4 |

| Molecular Weight | 364.19 g/mol |

| Density | 1.552 g/cm³ |

| Boiling Point | 543.9 °C |

| Flash Point | 282.7 °C |

| CAS Number | 6084-20-4 |

The compound has notable physical properties that may influence its biological activity, such as a relatively high boiling point and density, which suggest stability under various conditions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, research on related benzodioxole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell division proteins such as FtsZ, which is critical for bacterial growth and replication .

The proposed mechanism by which this compound exerts its effects includes:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.

- Inhibition of Cell Division : Similar compounds have been shown to inhibit FtsZ protein function, leading to impaired bacterial cell division.

- Hydrophobic Interactions : The brominated phenoxy group enhances hydrophobic interactions with target proteins, increasing binding affinity.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of various benzodioxole derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for development as an antibacterial agent .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the interaction between this compound and bacterial targets. The simulations indicated favorable binding energies and interactions with key amino acids in the active site of FtsZ, supporting the hypothesis that this compound could serve as a lead for new antibacterial drugs .

Q & A

Basic: What are the key steps in synthesizing N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide?

Answer:

The synthesis typically involves:

Coupling Reactions : Amide bond formation between the benzodioxole amine and the bromo-methylphenoxy acetic acid derivative using coupling agents like carbodiimides (e.g., DCC or EDC) .

Purification : Column chromatography or recrystallization to isolate the product from by-products .

Characterization : Confirmation of structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR identifies proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm and acetamide NH at δ 8.2–8.5 ppm) .

- -NMR confirms carbonyl (C=O) and ether (C-O) groups .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 408.05) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key parameters include:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

- Solvent Selection : Use anhydrous DMF or THF to enhance reagent solubility .

- Catalyst : Add 4-dimethylaminopyridine (DMAP) to accelerate amide formation .

- Workup : Quench unreacted reagents with aqueous HCl (1M) to prevent degradation .

Advanced: How should researchers resolve contradictory data in biological activity studies?

Answer:

Contradictions (e.g., varying IC values) can be addressed by:

Reproducing Assays : Standardize protocols (e.g., enzyme concentration, incubation time) .

Orthogonal Methods : Validate binding affinity via surface plasmon resonance (SPR) alongside fluorescence polarization .

Structural Confirmation : Re-characterize batches to rule out impurities .

Advanced: What distinguishes this compound’s structure and activity from analogs?

Answer:

The 2-bromo-4-methylphenoxy group confers unique properties:

| Compound | Substituents | Key Differences |

|---|---|---|

| Target Compound | 2-bromo-4-methylphenoxy | Enhanced lipophilicity (logP ~3.2) and selective kinase inhibition |

| N-(2-Bromo-4-methylphenyl)acetamide | 2-bromo-4-methylphenyl | Lacks benzodioxole; reduced CYP450 inhibition |

| 2-(4-Methoxyphenoxy) analogs | 4-methoxyphenoxy | Lower metabolic stability due to O-demethylation |

Mechanistic Insight : The bromine atom at the ortho position sterically hinders off-target interactions, while the methyl group enhances membrane permeability .

Advanced: What methodologies are used to study its pharmacokinetics in preclinical models?

Answer:

- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Plasma Protein Binding : Ultrafiltration assays to measure free fraction (e.g., 85% bound in murine plasma) .

- Toxicity Screening : Ames test for mutagenicity and hERG binding assays for cardiac risk .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Answer:

Substituent Variation : Replace bromine with chlorine or iodine to modulate electron-withdrawing effects .

Scaffold Hybridization : Fuse benzodioxole with pyrazolo[1,5-a]pyrazine to enhance solubility .

Bioisosteric Replacement : Swap acetamide with sulfonamide to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.